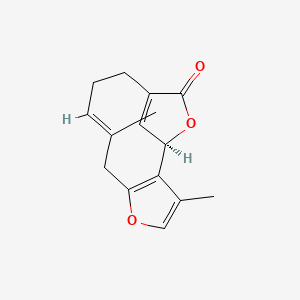

Linderalactone

Description

an NSAID isolated from Lindera aggregata

Structure

3D Structure

Properties

IUPAC Name |

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKQMHMTSRRAA-QGQQYVBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-61-0 | |

| Record name | Linderalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linderalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Technical Monograph: Linderalactone – Origin, Isolation, and Therapeutic Architecture

Executive Summary

Linderalactone is a bioactive sesquiterpene lactone possessing a lindenane-type skeleton, primarily isolated from the tuberous roots of Lindera strychnifolia (Siebold & Zucc.)[1] Fern.-Vill.[1] (Lauraceae).[1][2] Historically utilized in Traditional Chinese Medicine (TCM) as "Wu Yao" for gastrointestinal and analgesic applications, modern pharmacological profiling has repositioned this compound as a high-value scaffold for oncology and inflammation research.[1]

Key mechanisms of action include the suppression of the PI3K/AKT signaling pathway in pancreatic cancer models and the modulation of NF-κB/MAPK pathways in inflammatory cascades. This guide provides a rigorous technical breakdown of its botanical origin, biosynthetic pathways, and a validated protocol for high-purity isolation.[1]

Botanical & Geospatial Origin[1]

Primary Source Taxonomy

The definitive natural source for high-yield Linderalactone recovery is the tuberous root of Lindera strychnifolia (syn.[1] Lindera aggregata). While traces exist in other species of the Lindera and Neolitsea genera (e.g., Neolitsea zeylanica), L. strychnifolia remains the industrial and research gold standard due to its favorable chemotaxonomic profile.

| Taxonomic Rank | Classification |

| Family | Lauraceae |

| Genus | Lindera |

| Species | Lindera strychnifolia (Siebold & Zucc.)[1][3][4] Fern.-Vill.[1] |

| Synonym | Lindera aggregata (Sims) Kosterm.[1][2] |

| Common Name | Wu Yao (Chinese), Uyaku (Japanese) |

| Plant Part | Tuberous Root (Radix Linderae) |

Geographic Distribution & Cultivation

The plant is indigenous to the temperate and subtropical regions of East Asia.

-

Primary Cultivation Zones: Eastern and Central China (Zhejiang, Jiangxi, Hunan, Anhui provinces).

-

Secondary Zones: Southern Japan, Taiwan.[1]

-

Harvesting Window: Roots are typically harvested in winter or early spring to maximize sesquiterpene lactone accumulation before vegetative growth resumes.[1]

Biosynthetic Architecture

Linderalactone belongs to the lindenane class of sesquiterpenoids.[4] Its biosynthesis follows the canonical Mevalonate (MVA) pathway, characteristic of cytosolic terpenoid production in plants.

Structural Causality

The lindenane skeleton is distinct for its tricyclic structure containing a cyclopropane ring.[1] The biosynthesis diverges from the common Farnesyl Pyrophosphate (FPP) precursor.

-

Precursor Assembly: Condensation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) to form FPP (C15).[1][4]

-

Cyclization: FPP undergoes cyclization, likely via a germacrene-type intermediate (e.g., Germacrene A), followed by further transannular cyclization to form the lindenane core.[1]

-

Oxygenation: Cytochrome P450 monooxygenases (CYPs) introduce oxygen functionalities, forming the lactone ring essential for biological activity.[1]

Pathway Visualization

The following diagram illustrates the logical flow from metabolic precursors to the final bioactive lactone.[4]

Caption: Putative biosynthetic pathway from cytosolic Acetyl-CoA to Linderalactone via the Mevalonate pathway and lindenane skeletal formation.[1][3][4]

Extraction & Isolation Protocols

To ensure reproducibility in drug development assays, a high-purity isolation protocol is required.[1] The following method utilizes High-Speed Counter-Current Chromatography (HSCCC) , which is superior to conventional silica gel column chromatography for preventing irreversible adsorption of the lactone moiety.[1]

Quantitative Yield Data

-

Raw Biomass Content: ~0.3% (w/w) in dry root.[1]

-

Purified Yield (HSCCC): ~9% of crude extract mass.[1]

Step-by-Step Isolation Workflow

Phase 1: Crude Extraction

-

Pulverization: Grind dried L. strychnifolia roots to a fine powder (40 mesh).

-

Solvent Extraction: Extract with 95% Ethanol under reflux for 3 hours (3 cycles).

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield the crude extract.

-

Partitioning: Suspend crude extract in water and partition with Petroleum Ether (PE) to remove non-polar lipids, then extract with Ethyl Acetate (EtOAc).[1] The EtOAc fraction contains the target sesquiterpenes.[1]

Phase 2: HSCCC Purification (The "Polishing" Step)

-

Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300A).

-

Solvent System: Light Petroleum : Ethyl Acetate : Methanol : Water (5 : 5 : 6 : 4, v/v).[1]

-

Procedure:

-

Fill the column with the Upper Phase (Stationary Phase).[1]

-

Pump the Lower Phase (Mobile Phase) at 2.0 mL/min while rotating the column at 800 rpm (Head-to-Tail mode).

-

Inject the sample (dissolved in the solvent mix) once hydrodynamic equilibrium is established.[1]

-

Monitor UV absorbance at 254 nm.[1] Linderalactone typically elutes as a distinct peak after the solvent front.[1]

-

Isolation Logic Diagram

Caption: Optimized isolation workflow utilizing HSCCC for maximum recovery and purity.

Pharmacological Mechanism & Applications[6][7]

Linderalactone has demonstrated significant potential as a lead compound in oncology, specifically for pancreatic and non-small cell lung cancers.[1]

Mechanism of Action (MOA)

The compound functions as a multi-target inhibitor:

-

PI3K/AKT Pathway Inhibition: It downregulates the phosphorylation of PI3K and AKT, leading to G2/M phase cell cycle arrest and apoptosis in pancreatic cancer cells (e.g., BXPC-3 lines).[1]

-

NF-κB Suppression: It inhibits the nuclear translocation of p65, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6).[1]

Signaling Pathway Diagram[1]

Caption: Dual-action mechanism targeting PI3K/AKT-mediated survival and NF-κB-mediated inflammation.[1]

References

-

Wang, H. et al. (2022).[1] Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway.[1] Frontiers in Oncology.

-

Takeda, K. et al. (1964).[1][6] Components of the root of Lindera strychnifolia Vill.[6][7][8][9] Part VIII. Structures of linderalactone and isolinderalactone. Journal of the Chemical Society.[1][6][7][8][9]

-

Zhang, Y. et al. (2021).[1] Preparative Isolation and Purification of Linderalactone and Lindenenol from Radix linderae by HSCCC. Journal of Liquid Chromatography & Related Technologies.

-

Li, S. et al. (2021).[1] Characteristic Spectra and Multi-component Content Determination of Different Root Forms of Lindera Aggregate. Chinese Journal of Modern Applied Pharmacy. [1][7][10][11]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6450191, Linderalactone.

Sources

- 1. Linderalactone | C15H16O3 | CID 6450191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Antioxidant Activities of Uyaku (Lindera Strychnifolia) Leaf Extract: A Natural Extract Used in Traditional Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 873. Components of the root of Lindera strychnifolia Vill. Part VIII. Structures of linderalactone and isolinderalactone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Components of the root of Lindera strychnifolia Vill. Part XV. Absolute configuration of linderalactone, linderane, and isolinderalactone and its derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Components of the root of Lindera strychnifolia Vill. Part XV. Absolute configuration of linderalactone, linderane, and isolinderalactone and its derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Components of the root of Lindera strychnifolia Vill. Part XIV. Sesquiterpene lactones from the root of Lindera strychnifolia Vill - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Characteristic Spectra and Multi-component Content Determination of Different Root Forms of <i>Lindera Aggregate</i> [chinjmap.com]

- 11. A biosynthetic pathway of sesquiterpene lactones in Smallanthus sonchifolius and their localization in leaf tissues by MALDI imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Isolation of Linderalactone from Linderae Radix

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Process-Oriented Approach

The isolation of a high-purity natural product is not a linear execution of steps but a dynamic process of strategic decisions. This guide is structured to reflect that reality. We will move from the macro (the source material and its potential) to the micro (the final spectroscopic confirmation of a single molecule), focusing intently on the causality behind each methodological choice. For drug development professionals, understanding the "why" is paramount, as it informs scalability, reproducibility, and regulatory compliance. Linderalactone, a sesquiterpene lactone from the roots of Lindera aggregata (Linderae Radix), serves as our model compound. It is a molecule of significant therapeutic interest, exhibiting a range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2][3] This guide provides a robust, field-tested workflow for its isolation, emphasizing methods that ensure both high purity and integrity of the final active pharmaceutical ingredient (API).

Section 1: Foundational Strategy - Source Material and Extraction

The journey to pure Linderalactone begins with the raw botanical material, Linderae Radix. The chemical composition of this root can vary based on geography, harvest time, and storage conditions. Therefore, the initial extraction is not merely about solubilizing the target compound but about maximizing its yield while minimizing the co-extraction of interfering substances.

The Critical Choice of Solvent

Linderalactone is a sesquiterpene lactone, a class of compounds with moderate polarity. The goal is to select a solvent that effectively solubilizes these lactones while leaving behind highly polar compounds (like sugars and salts) and very non-polar compounds (like waxes and lipids).

Polar organic solvents are the industry standard for this task.[4] While several can be used, 70% ethanol represents a logical and efficient choice.[5] The water content helps to penetrate the plant cell structure, while the ethanol effectively solubilizes the sesquiterpenoids. Methanol is also effective, but ethanol is often preferred due to its lower toxicity, a crucial consideration for pharmaceutical applications.[4][6]

Extraction Methodologies: A Comparative Analysis

The choice of extraction technology is a balance between efficiency, cost, and the thermal stability of the target compound. Advanced methods like Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional techniques.

| Method | Principle | Advantages | Disadvantages | Primary Application |

| Maceration | Soaking the plant material in a solvent for an extended period.[6] | Simple, low cost, requires minimal equipment. | Time-consuming, often incomplete extraction, large solvent volume. | Initial lab-scale screening. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[4] | More efficient than maceration, ensures complete extraction. | Requires heating, potential for thermal degradation of sensitive compounds. | Exhaustive extraction of stable compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls.[7] | Rapid, highly efficient, operates at low temperatures, reduces solvent consumption.[7][8] | Requires specialized equipment, potential for localized heating if not controlled. | Recommended method for Linderalactone. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent.[9] | "Green" technology (no organic solvents), highly selective, solvent is easily removed.[10] | High capital cost for equipment, may require polar co-solvents for moderately polar compounds. | High-value, solvent-free products. |

Expert Rationale: For Linderalactone, Ultrasound-Assisted Extraction (UAE) is the superior choice. Its mechanism of action is primarily mechanical (acoustic cavitation) rather than thermal, which preserves the structural integrity of the lactone ring—a key functional group for its bioactivity.[7] The increased efficiency also shortens processing time, reducing the risk of degradation.

Step-by-Step Protocol: Ultrasound-Assisted Extraction of Linderae Radix

-

Preparation: Mill the dried roots of Linderae Radix to a coarse powder (approx. 20-40 mesh). This increases the surface area for solvent penetration.

-

Solvent Addition: Suspend the powdered root material in 70% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (w/v). For example, use 100 g of powder in 1 L of solvent.[5]

-

Ultrasonication: Place the vessel in an ultrasonic bath or use a probe-type sonicator. Apply ultrasonic energy at a frequency of 20-40 kHz for a duration of 30-45 minutes at a controlled temperature of 40-50°C.[7]

-

Extraction & Collection: After sonication, separate the extract from the plant material by vacuum filtration.

-

Re-extraction: To ensure exhaustive extraction, repeat the process on the plant residue one more time.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields the crude ethanolic extract.

Section 2: The Purification Workflow - From Crude Extract to Pure Compound

The crude extract is a complex mixture containing Linderalactone alongside other sesquiterpenoids, alkaloids, flavonoids, and more.[2][11] A multi-step chromatographic strategy is required for isolation. The most efficient pathway involves a preliminary fractionation followed by a high-resolution preparative technique.

Diagram: Overall Isolation Workflow

Caption: Workflow for the isolation and analysis of Linderalactone.

High-Speed Countercurrent Chromatography (HSCCC): A Superior Approach

While traditional silica column chromatography can be used for initial fractionation, it suffers from irreversible adsorption of the sample onto the solid support, leading to lower recovery. For Linderalactone, a more elegant and efficient solution is High-Speed Countercurrent Chromatography (HSCCC) . HSCCC is a form of liquid-liquid partition chromatography that uses no solid support, thereby eliminating sample loss due to adsorption and achieving high recovery rates.[12][13]

The Principle of HSCCC: The technique relies on partitioning a solute between two immiscible liquid phases (the stationary phase and the mobile phase) within a coil that is subjected to a strong centrifugal force field. This force retains the stationary phase in the column while the mobile phase is pumped through it, allowing for continuous partitioning and separation of compounds based on their differential partition coefficients (K).

Step-by-Step Protocol: HSCCC Purification of Linderalactone

This protocol is adapted from a validated method that successfully isolates Linderalactone to a purity of 99.7% in a single step from a pre-processed crude extract.[12][14]

-

Solvent System Preparation: The choice of the two-phase solvent system is the most critical parameter in HSCCC. For Linderalactone, a system of light petroleum-ethyl acetate-methanol-water (5:5:6:4, v/v/v/v) is highly effective.[12][14]

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.

-

Separate the upper (less polar) and lower (more polar) phases. Degas both phases by sonication before use.

-

-

HSCCC System Configuration:

-

Stationary Phase: The upper phase (light petroleum-rich) is used as the stationary phase.

-

Mobile Phase: The lower phase (aqueous methanol-rich) is used as the mobile phase.

-

Fill the entire HSCCC coil with the stationary phase (upper phase).

-

Set the apparatus to rotate at the desired speed (e.g., 800-900 rpm).

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min). Pumping continues until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.

-

-

Sample Injection & Fractionation:

-

Dissolve the crude extract in a small volume of the biphasic solvent system (e.g., 450 mg of extract in a few mL of the 1:1 upper/lower phase mixture).[13]

-

Inject the sample solution into the column through the injection valve.

-

Continuously pump the mobile phase and collect fractions at the outlet using a fraction collector (e.g., 5 mL per tube).

-

-

Monitoring and Collection: Monitor the effluent using a UV detector (e.g., at 254 nm). Collect the fractions corresponding to the peak of interest. Linderalactone will elute as a distinct peak based on its partition coefficient in the chosen system.

| HSCCC Parameter | Optimized Value | Rationale |

| Solvent System | Light petroleum-EtOAc-MeOH-H₂O (5:5:6:4)[12] | Provides an ideal partition coefficient (K) for Linderalactone, allowing it to separate from more polar (e.g., lindenenol) and less polar impurities. |

| Stationary Phase | Upper Organic Phase[12] | Selected to retain the target compound sufficiently for separation to occur. |

| Mobile Phase | Lower Aqueous Phase | Elutes the compounds in order of increasing polarity. |

| Revolution Speed | ~850 rpm | Creates a strong centrifugal field to ensure good retention of the stationary phase and efficient mixing. |

| Flow Rate | 1.5-2.0 mL/min | A balance between resolution and run time. |

Section 3: Quality Control and Structural Validation

Isolation is incomplete without rigorous verification of purity and identity. This self-validating step ensures that the final product is indeed Linderalactone and meets the high-purity standards required for research and development.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a final compound.[15] A reverse-phase method is typically used for sesquiterpene lactones.

Step-by-Step Protocol: Analytical HPLC

-

System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used to resolve any remaining minor impurities. A common system is a gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: A Diode Array Detector (DAD) set to monitor at 235 nm is suitable for the chromophore in Linderalactone.[5]

-

Analysis: Dissolve a small amount of the isolated solid in methanol. Inject onto the column. The purity is calculated based on the peak area of Linderalactone as a percentage of the total peak area in the chromatogram. A successful isolation will yield a single major peak with >99% purity.[12][14]

Definitive Structural Elucidation

While HPLC confirms purity, it does not confirm identity. Spectroscopic methods are required for unambiguous structural confirmation.[16] Structures predicted by mass spectrometry alone can sometimes be misleading; NMR provides definitive proof.[17]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) will provide the molecular weight of the compound. The expected molecular formula for Linderalactone is C₁₅H₁₆O₃, with a corresponding molecular weight of approximately 244.28 g/mol .[18] High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.[19]

-

¹H-NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C-NMR: Shows the number and types of carbon atoms in the molecule.

-

2D-NMR (COSY, HMBC, HSQC): These experiments reveal the connectivity between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure. The resulting spectral data must match the established data for Linderalactone in authoritative literature.[12][14]

-

Diagram: Analytical Validation Loop

Sources

- 1. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 5. Linderae Radix Ethanol Extract Alleviates Diet-Induced Hyperlipidemia by Regulating Bile Acid Metabolism Through gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ultrasound-assisted extraction of anti-inflammatory actives from corn silk (Zea mays L.): Process optimization, machine learning screening, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tautobiotech.com [tautobiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. hyphadiscovery.com [hyphadiscovery.com]

- 18. Linderalactone | C15H16O3 | CID 6450191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Linderalactone: Chemical Architecture and Therapeutic Mechanisms

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linderalactone (CAS: 728-61-0) is a bioactive sesquiterpene lactone isolated primarily from the roots of Lindera aggregata (Sims) Kosterm (Linderae Radix).[1] Historically utilized in Traditional Chinese Medicine (TCM) for gastrointestinal and analgesic applications, modern pharmacological profiling has identified Linderalactone as a potent small-molecule inhibitor of the PI3K/AKT signaling pathway .

This guide provides a rigorous technical analysis of Linderalactone, detailing its structural properties, a validated High-Speed Counter-Current Chromatography (HSCCC) isolation protocol, and its mechanistic role in suppressing pancreatic cancer progression and mitigating diabetic cardiomyopathy.

Chemical Identity & Structural Architecture[2][3][4]

Linderalactone belongs to the germacrane-type sesquiterpene lactones , a class of compounds characterized by a 10-membered carbocyclic ring. Its biological activity is intimately tied to the presence of an

Physicochemical Profile [1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | (1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.0 |

| Molecular Formula | C |

| Molecular Weight | 244.29 g/mol |

| Classification | Sesquiterpene Lactone (Germacrane/Lindenane type) |

| Key Motifs | Furan ring, |

| LogP (Predicted) | ~2.7 (Lipophilic) |

| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water |

| Appearance | Yellowish oil or amorphous solid (purity dependent) |

| Storage | -20°C (Long-term), protect from light |

Structural Insight: The furan ring system contributes to the compound's rigidity and lipophilicity, facilitating membrane permeability, while the lactone ring is the primary pharmacophore.

Extraction & Isolation Methodology

Achieving high purity (>98%) is critical for mechanistic studies. Traditional silica gel chromatography often leads to irreversible adsorption or degradation of sesquiterpene lactones. The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) , a liquid-liquid partition technique that eliminates solid support adsorption.

Protocol: Isolation from Lindera aggregata

Reagents: Light petroleum (60–90°C), Ethyl acetate (EtOAc), Methanol (MeOH), Water.

-

Crude Extraction:

-

Pulverize dried Lindera aggregata roots (100 g) to ~30 mesh.

-

Reflux with 75% Ethanol (500 mL) for 2 hours (Repeat 3x).

-

Combine extracts and evaporate under reduced pressure at 40°C to obtain a crude syrup.

-

Optional: Partition crude syrup between water and light petroleum to enrich the lipophilic fraction.

-

-

HSCCC Solvent System Preparation:

-

System: Light petroleum : Ethyl acetate : Methanol : Water (5 : 5 : 6 : 4 v/v).

-

Mix solvents thoroughly in a separatory funnel and allow to equilibrate.

-

Separate the Upper Phase (Stationary Phase) and Lower Phase (Mobile Phase).

-

-

Separation Procedure:

-

Apparatus: HSCCC system (e.g., TBE-300A).

-

Fill: Pump the Upper Phase (Stationary) into the column.

-

Rotation: Set column rotation to 800–1000 rpm .

-

Elution: Pump the Lower Phase (Mobile) at 2.0 mL/min .

-

Injection: Inject crude sample dissolved in the solvent mixture (1:1 ratio of phases).

-

Detection: Monitor UV absorbance at 254 nm .

-

Validation: Linderalactone typically elutes after the solvent front stabilizes. Purity should be confirmed via HPLC (C18 column, MeOH:H2O gradient).

Workflow Visualization

Figure 1: Optimized isolation workflow for Linderalactone using HSCCC to ensure high purity and yield.

Pharmacological Mechanisms

Linderalactone exhibits a multi-target mechanism of action, primarily acting as a kinase inhibitor in oncogenic pathways and a stress-response modulator in metabolic disease.

Mechanism 1: PI3K/AKT Pathway Inhibition (Pancreatic Cancer)

In pancreatic cancer models (BXPC-3, CFPAC-1), Linderalactone functions as a potent inhibitor of the PI3K/AKT axis .[7] This pathway is constitutively active in >50% of pancreatic ductal adenocarcinomas (PDAC).

-

Target: Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase B (AKT).[10]

-

Action: Linderalactone dose-dependently reduces the phosphorylation levels of p-PI3K and p-AKT without affecting total protein levels.

-

Downstream Effects:

-

Cell Cycle Arrest: Accumulation of cells in the G2/M phase (upregulation of Cyclin B1, downregulation of Cyclin D1/E1).

-

Apoptosis: Activation of the intrinsic mitochondrial pathway (Bax upregulation, Bcl-2 downregulation, Caspase-3 cleavage).

-

Metastasis: Inhibition of MMP-dependent migration and invasion.

-

Mechanism 2: MAPK/ATF6 Pathway (Diabetic Cardiomyopathy)

Recent studies indicate Linderalactone mitigates diabetic cardiomyopathy by suppressing Endoplasmic Reticulum (ER) stress.[11]

-

Action: It inhibits the phosphorylation of MAPKs (p38, JNK, ERK), which in turn suppresses the activation of ATF6 (Activating Transcription Factor 6).

-

Outcome: Reduction in myocardial hypertrophy and fibrosis.

Mechanism of Action Diagram

Figure 2: Dual mechanistic pathways of Linderalactone.[3] Left: Induction of apoptosis in cancer cells via PI3K/AKT inhibition. Right: Protection against cardiomyocyte hypertrophy via MAPK/ATF6 suppression.[11]

References

-

Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway. Source: Journal of Oncology (2022)

-

Preparative Isolation and Purification of Linderalactone and Lindenenol from Radix Linderae by HSCCC. Source: Journal of Liquid Chromatography & Related Technologies (2006)

-

Linderalactone mitigates diabetic cardiomyopathy in mice via suppressing the MAPK/ATF6 pathway. Source: International Immunopharmacology (2023)

-

PubChem Compound Summary for CID 6450191: Linderalactone. Source: National Center for Biotechnology Information (2025)

Sources

- 1. medkoo.com [medkoo.com]

- 2. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linderalactone | C15H16O3 | CID 6450191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Delta-Nonalactone | C9H16O2 | CID 18698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Linderalactone mitigates diabetic cardiomyopathy in mice via suppressing the MAPK/ATF6 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Linderalactone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data of Linderalactone, a sesquiterpene lactone of significant interest in medicinal chemistry and drug development. The structural elucidation of natural products like Linderalactone is fundamentally reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a comprehensive resource, detailing the characteristic spectral features of Linderalactone and the experimental rationale behind the acquisition and interpretation of this data.

Introduction to Linderalactone

Linderalactone, with the molecular formula C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol , is a naturally occurring compound isolated from various plant species, including those of the Lindera genus.[1] Its complex polycyclic structure, featuring a lactone ring and multiple stereocenters, necessitates a thorough spectroscopic analysis for unambiguous identification and characterization. The insights gained from NMR and MS data are pivotal for confirming its identity, assessing purity, and understanding its chemical reactivity, all of which are critical aspects of natural product-based drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Scaffold

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of Linderalactone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential.

¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals the number and geometric relationship of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data of Linderalactone

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.34 | d | 9.5 |

| 5 | 4.75 | d | 9.5 |

| 6 | 3.25 | m | |

| 7 | 2.30, 2.15 | m | |

| 8 | 2.05 | m | |

| 9 | 1.85, 1.70 | m | |

| 13 | 1.95 | s | |

| 14 | 1.80 | s | |

| 15 | 6.15 | s |

Data presented here is a representative compilation from typical spectra and may vary slightly based on solvent and instrument conditions.

The interpretation of the ¹H NMR spectrum is a critical first step. For instance, the downfield chemical shifts of protons at positions 1 and 5 are indicative of their attachment to carbons bearing electronegative oxygen atoms within the lactone and ether functionalities. The singlet at 6.15 ppm is characteristic of the exocyclic methylene proton, a common feature in sesquiterpene lactones.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

Table 2: ¹³C NMR Spectroscopic Data of Linderalactone

| Position | Chemical Shift (δ, ppm) |

| 1 | 82.5 |

| 2 | 134.0 |

| 3 | 125.5 |

| 4 | 142.1 |

| 5 | 78.9 |

| 6 | 45.2 |

| 7 | 25.8 |

| 8 | 29.7 |

| 9 | 35.4 |

| 10 | 139.8 |

| 11 | 120.3 |

| 12 | 170.1 |

| 13 | 9.8 |

| 14 | 21.2 |

| 15 | 121.5 |

Data presented here is a representative compilation from typical spectra and may vary slightly based on solvent and instrument conditions.

The ¹³C NMR spectrum complements the ¹H NMR data. The signal at 170.1 ppm is characteristic of the carbonyl carbon of the lactone ring. The signals in the 120-145 ppm range correspond to the olefinic carbons, confirming the presence of double bonds in the structure.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Linderalactone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many natural products.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

2D NMR Experiments: Perform a suite of 2D NMR experiments, including COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations), to establish the complete connectivity of the molecule.

Caption: Workflow for NMR-based structural elucidation of Linderalactone.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For Linderalactone (C₁₅H₁₆O₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Fragmentation Analysis

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The pattern of these fragment ions provides a "fingerprint" that can be used to deduce the structure of the molecule. For a sesquiterpene lactone like Linderalactone, common fragmentation pathways often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavages of the ring systems.

Table 3: Key Mass Spectral Data for Linderalactone

| Ion | m/z (experimental) | Interpretation |

| [M+H]⁺ | 245.1121 | Protonated molecular ion |

| [M-H₂O+H]⁺ | 227.1015 | Loss of a water molecule |

| [M-CO+H]⁺ | 217.1172 | Loss of carbon monoxide |

| [M-CO₂H]⁻ | 199.1067 | Loss of a carboxyl group (in negative ion mode) |

Data is representative and obtained under typical ESI-MS conditions.

The fragmentation pattern is crucial for confirming the presence of specific functional groups and structural motifs. For example, the loss of 44 Da (CO₂) in negative ion mode is a strong indicator of a carboxylic acid or, in this case, a lactone functionality that can undergo rearrangement and fragmentation.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Preparation: Prepare a dilute solution of Linderalactone (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source, most commonly electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.

-

Tandem MS (MS/MS): To obtain detailed fragmentation information, perform tandem mass spectrometry experiments. In this technique, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.

Caption: Workflow for Mass Spectrometry analysis of Linderalactone.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic characterization of Linderalactone is a testament to the power of modern analytical techniques. The synergistic use of ¹H and ¹³C NMR spectroscopy provides a detailed blueprint of the molecular structure, while high-resolution mass spectrometry confirms the elemental composition and offers valuable insights into the compound's fragmentation behavior. For researchers in natural product chemistry and drug development, a thorough understanding of these spectroscopic data and the methodologies used to acquire them is paramount for the confident identification, purification, and subsequent investigation of bioactive compounds like Linderalactone. This guide provides the foundational knowledge and practical considerations necessary to effectively utilize these powerful analytical tools.

References

Sources

Modulating Cellular Signaling with Linderalactone: A Technical Guide for Researchers

This guide provides an in-depth exploration of linderalactone, a naturally occurring sesquiterpene lactone, and its intricate role in modulating key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, provides detailed experimental protocols for investigation, and discusses the therapeutic potential of this promising compound. We will navigate the established scientific evidence to offer a comprehensive understanding of how linderalactone exerts its biological effects, with a focus on its anti-inflammatory and anti-cancer properties.

Introduction to Linderalactone: A Compound of Therapeutic Interest

Linderalactone is a bioactive compound extracted from the roots of Lindera aggregata, a plant long used in traditional medicine.[1] Its multifaceted pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects, have garnered significant attention within the scientific community.[2][3][4] This guide will dissect the molecular underpinnings of these effects by examining the compound's influence on critical signaling cascades that govern cellular processes such as proliferation, inflammation, apoptosis, and cell cycle regulation.

Core Signaling Pathways Modulated by Linderalactone

Linderalactone has been demonstrated to interact with and modulate several pivotal signaling pathways implicated in various disease states. The following sections will detail these interactions, supported by experimental evidence.

Inhibition of the PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers.[5][6] Linderalactone has been identified as a potent inhibitor of this pathway, particularly in the context of pancreatic cancer.[2]

Studies have shown that linderalactone treatment of pancreatic cancer cells leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, without altering the total protein levels of these kinases.[2] This inhibition of the PI3K/Akt pathway is a key mechanism behind linderalactone's ability to suppress pancreatic cancer cell proliferation, migration, and invasion, as well as induce cell cycle arrest and apoptosis.[2]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses, governing processes like cell proliferation, differentiation, and stress responses. Linderalactone's influence on this pathway appears to be context-dependent.

In diabetic cardiomyopathy, linderalactone has been shown to suppress the MAPK/ATF6 pathway, which is activated by diabetes-induced endoplasmic reticulum (ER) stress.[3][7] This suppression mitigates myocardial hypertrophy and inflammation.[7]

Conversely, the related compound isolinderalactone has been observed to activate the MAPK pathway in colorectal cancer cells through the generation of reactive oxygen species (ROS).[8][9] This ROS-mediated activation of MAPK contributes to the induction of apoptosis, cell cycle arrest, and autophagy in these cancer cells.[8]

Attenuation of the NF-κB Signaling Pathway in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10] In pathological conditions such as diabetic nephropathy, the NF-κB pathway is often aberrantly activated, leading to chronic inflammation and tissue damage.[11] Linderalactone has demonstrated potent anti-inflammatory effects by inhibiting this pathway.

Specifically, in a model of diabetic renal injury, linderalactone was found to inhibit the Dectin1/Syk/CARD9/IRF5/NF-κB signaling axis.[11] This inhibition leads to a reduction in the infiltration of macrophages and neutrophils and a subsequent decrease in the expression of pro-inflammatory cytokines.[11][12][13]

Inhibition of the TGF-β/Smad3 Pathway via SHP2

Recent studies have identified linderalactone as a natural inhibitor of the protein tyrosine phosphatase SHP2.[4][14] SHP2 is a key signaling node that can influence multiple pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad3 pathway, which is heavily implicated in fibrosis.[4][15] By directly binding to the catalytic domain of SHP2, linderalactone inhibits its phosphatase activity.[4] This, in turn, leads to the suppression of the downstream TGF-β/Smad3 signaling, resulting in the amelioration of liver fibrosis.[4]

Experimental Protocols for Studying Linderalactone's Effects

To facilitate further research into the signaling pathway modulation by linderalactone, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cell-Based Assays

-

Cell Lines: Pancreatic cancer cell lines (e.g., BXPC-3, CFPAC-1) and colorectal cancer cell lines (e.g., HCT15, HCT116) are commonly used.[1][16]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Linderalactone Preparation: Linderalactone is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8] The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of linderalactone (typically ranging from 10 to 100 µM) for specified durations (e.g., 24, 48 hours).[1][16]

This assay is used to assess the effect of linderalactone on cell proliferation.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]

-

Replace the medium with fresh medium containing various concentrations of linderalactone and incubate for the desired time periods (e.g., 24 and 48 hours).[1]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Western blotting is a crucial technique to analyze the expression and phosphorylation status of key proteins in the signaling pathways of interest.[9]

-

Protein Extraction: After treatment with linderalactone, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-MAPK, MAPK, p-p65, p65, β-actin) overnight at 4°C.[2][6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Table 1: Recommended Primary Antibodies for Western Blot Analysis

| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |

| p-PI3K | Rabbit | 1:1000 | Cell Signaling Technology |

| PI3K | Rabbit | 1:1000 | Cell Signaling Technology |

| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |

| Akt | Rabbit | 1:1000 | Cell Signaling Technology |

| p-ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |

| ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |

| p-p65 (NF-κB) | Rabbit | 1:1000 | Cell Signaling Technology |

| p65 (NF-κB) | Rabbit | 1:1000 | Cell Signaling Technology |

| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology |

In Vivo Animal Studies

This model is used to evaluate the anti-tumor efficacy of linderalactone in a living organism.[17][18][19]

-

Animal Model: Use 4-6 week old male BALB/c nude mice.[1]

-

Tumor Cell Implantation: Subcutaneously inject pancreatic cancer cells (e.g., BXPC-3, 5 x 10^6 cells in 100 µL PBS) into the right flank of the mice.[1]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to control and treatment groups.

-

Linderalactone Administration: Administer linderalactone (e.g., 25 mg/kg and 50 mg/kg) or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) via intraperitoneal injection every 2-3 days.[1][11]

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers every few days. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).[11]

This model is used to investigate the protective effects of linderalactone against diabetes-induced kidney damage.[14][20][21][22]

-

Animal Model: Use mouse models of type 1 (e.g., streptozotocin-induced) or type 2 (e.g., db/db mice) diabetes.[5][20]

-

Induction of Diabetes (for type 1 model): Administer a single high dose or multiple low doses of streptozotocin to induce hyperglycemia.

-

Linderalactone Treatment: Once diabetes is established, administer linderalactone (e.g., 2.5 or 5 mg/kg) or vehicle daily or every other day via oral gavage or intraperitoneal injection for several weeks.[20]

-

Monitoring: Monitor blood glucose levels, body weight, and markers of kidney function (e.g., urinary albumin excretion, serum creatinine, BUN).

-

Endpoint: At the end of the treatment period, collect blood and urine samples, and harvest the kidneys for histological analysis (e.g., H&E, PAS, Masson's trichrome staining) and molecular analysis (e.g., western blotting, qPCR).[20]

Table 2: Summary of In Vivo Study Parameters

| Parameter | Pancreatic Cancer Xenograft | Diabetic Nephropathy |

| Animal Model | BALB/c nude mice | Streptozotocin-induced or db/db mice |

| Linderalactone Dosage | 25 and 50 mg/kg | 2.5 and 5 mg/kg |

| Administration Route | Intraperitoneal injection | Oral gavage or intraperitoneal injection |

| Treatment Duration | 3-4 weeks | Several weeks |

| Key Endpoints | Tumor volume and weight | Urinary albumin, serum creatinine, kidney histology |

Therapeutic Potential and Future Directions

The ability of linderalactone to modulate multiple, critical signaling pathways underscores its significant therapeutic potential. Its inhibitory effects on the PI3K/Akt and NF-κB pathways make it a strong candidate for the development of novel anti-cancer and anti-inflammatory drugs. Furthermore, its unique mechanism of SHP2 inhibition opens up new avenues for the treatment of fibrotic diseases.

Future research should focus on:

-

Target Identification and Validation: Precisely identifying the direct molecular targets of linderalactone within these signaling pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of linderalactone to optimize its delivery and efficacy.

-

Combination Therapies: Investigating the synergistic effects of linderalactone with existing chemotherapeutic agents or anti-inflammatory drugs.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.

This guide provides a solid foundation for researchers to embark on or advance their investigations into the signaling pathway modulation by linderalactone. The provided protocols and insights are intended to empower the scientific community to further unravel the therapeutic potential of this remarkable natural compound.

References

-

Zhang, X., Liu, B., & Chu, C. (2022). Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway. Evidence-Based Complementary and Alternative Medicine, 2022, 9954147. [Link]

-

Hsieh, M. J., Chien, S. Y., Lin, C. W., Chen, M. K., Chen, C. J., & Yang, S. F. (2023). Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 24(18), 14299. [Link]

-

Zhang, X., Liu, B., & Chu, C. (2022). Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway. Evidence-Based Complementary and Alternative Medicine, 2022, 9954147. [Link]

-

Chen, H., Xu, S., Chen, B., Wang, H., Wu, Y., & Chen, J. (2023). Linderalactone mitigates diabetic cardiomyopathy in mice via suppressing the MAPK/ATF6 pathway. International Immunopharmacology, 124, 110984. [Link]

-

Hsieh, M. J., Chien, S. Y., Lin, C. W., Chen, M. K., Chen, C. J., & Yang, S. F. (2023). Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 24(18), 14299. [Link]

-

Chen, H., et al. (2023). Linderalactone mitigates diabetic cardiomyopathy in mice via suppressing the MAPK/ATF6 pathway. ResearchGate. [Link]

-

Chen, H., et al. (2026). Linderalactone attenuates HG combining PA‐induced activation of the Dectin1/Syk/CARD9/IRF5/NF‐κB pathway and inflammatory response in RAW264.7 cells. ResearchGate. [Link]

-

Chen, H., et al. (2026). Linderalactone inhibits diabetes‐induced inflammatory response in kidney tissues. ResearchGate. [Link]

-

Various Authors. (2023). Potential of natural drug modulation of endoplasmic reticulum stress in the treatment of myocardial injury. National Institutes of Health. [Link]

-

Chen, Y., et al. (2023). Preliminary study of the mechanism of isolinderalactone inhibiting the malignant behavior of bladder cancer. National Institutes of Health. [Link]

-

Wang, Y., et al. (2023). Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis. Frontiers in Pharmacology. [Link]

-

Wang, Y., et al. (2023). Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis. PubMed. [Link]

-

VanderWeele, D. (2021). PI3K/Akt Pathway Inhibition for the Treatment of Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]

-

Hsieh, M. J., et al. (2023). Isolinderalactone Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines. MDPI. [Link]

-

Zhuang, Y., et al. (2019). Rhein sensitizes human colorectal cancer cells to EGFR inhibitors by i. Dove Medical Press. [Link]

-

Medical's Nest. (2019). NF-κB Pathway | Cell Survival Pathway. YouTube. [Link]

-

Prasetyanti, P. R., & Medema, J. P. (2017). Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells. PLOS One. [Link]

-

Chen, H., et al. (2026). Linderalactone ameliorates diabetes-induced renal dysfunction and fibrosis in the T2DM mice. ResearchGate. [Link]

-

Nacalai Tesque. (n.d.). Western Blotting Protocol. Nacalai Tesque. [Link]

-

Gubra. (n.d.). Rodent models of diabetic kidney disease: human translatability and preclinical validity. Gubra. [Link]

-

Altogen Labs. (n.d.). Pancreatic Cancer Xenograft. Altogen Labs. [Link]

-

Feng, X. H., & Derynck, R. (2005). TGF-β Signaling from Receptors to Smads. National Institutes of Health. [Link]

-

Lee, J. E., et al. (2018). Western blot analysis demonstrating the expression of EGFR, HER-2 and... ResearchGate. [Link]

-

Tesch, G. H., & Lim, A. K. (2011). Revisiting Experimental Models of Diabetic Nephropathy. MDPI. [Link]

-

Altogen Labs. (n.d.). PANC-1 Xenograft Model. Altogen Labs. [Link]

Sources

- 1. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. scbt.com [scbt.com]

- 4. Resveratrol Sensitizes Colorectal Cancer Cells to Cetuximab by Connexin 43 Upregulation-Induced Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. nacalai.com [nacalai.com]

- 8. selleckchem.com [selleckchem.com]

- 9. euroclonegroup.it [euroclonegroup.it]

- 10. Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. biomol.com [biomol.com]

- 13. researchgate.net [researchgate.net]

- 14. Linderalactone mitigates diabetic renal injury by inhibiting macrophage inflammation via the Dectin1/Syk/CARD9/IRF5/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

- 18. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 19. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 20. researchgate.net [researchgate.net]

- 21. gubra.dk [gubra.dk]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Anti-inflammatory Effects of Linderalactone

Abstract

Chronic inflammation is a significant driver of numerous debilitating diseases. The natural product Linderalactone, a sesquiterpene lactone isolated from Lindera aggregata, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Linderalactone's therapeutic potential for researchers, scientists, and drug development professionals. We delve into its modulatory effects on key inflammatory signaling cascades, including the canonical NF-κB and MAPK pathways. Furthermore, this guide presents detailed experimental protocols for investigating its bioactivity, summarizes key quantitative findings, and discusses its performance in preclinical in vivo models of inflammation. The evidence presented herein establishes Linderalactone as a compelling candidate for further development as a novel anti-inflammatory therapeutic.

Introduction: The Challenge of Uncontrolled Inflammation

Inflammation is a fundamental, protective response of the immune system to harmful stimuli such as pathogens and damaged cells.[1] However, when this process becomes dysregulated and chronic, it transitions from a protective mechanism to a pathological driver of disease. This sustained inflammatory state is implicated in a wide array of conditions, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.

The inflammatory cascade is orchestrated by a complex network of signaling pathways that converge on the production of pro-inflammatory mediators. Key players include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reactive molecule nitric oxide (NO).[2] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of this process, making it a prime target for anti-inflammatory drug discovery.[3]

Linderalactone is a natural compound that has demonstrated potent anti-inflammatory and anti-cancer properties.[4] This guide synthesizes the current understanding of how Linderalactone exerts its anti-inflammatory effects at a molecular level, providing a technical foundation for its continued investigation.

Molecular Mechanisms of Linderalactone's Anti-inflammatory Action

Linderalactone's efficacy stems from its ability to intervene at critical nodes within the inflammatory signaling network. Its primary mechanisms involve the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in immune cells like macrophages.

Potent Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is arguably the most critical signaling route for inflammation.[3] In resting cells, the NF-κB p50/p65 heterodimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 dimer, allowing it to translocate to the nucleus and initiate the transcription of a battery of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[5]

Linderalactone effectively disrupts this cascade. Studies have shown that it prevents the LPS-induced degradation of IκBα.[2] By stabilizing the IκBα protein, Linderalactone ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing the transcription of its target genes. This is a crucial upstream intervention point that explains its broad-spectrum anti-inflammatory effects. In studies on diabetic nephropathy, Linderalactone was shown to inhibit a Dectin1/Syk/CARD9 pathway that culminates in NF-κB activation, demonstrating its versatile inhibitory capacity across different inflammatory contexts.[2]

Modulation of MAPK Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising ERK, JNK, and p38—are another set of crucial signaling routes that regulate inflammation. These kinases are activated by upstream signals (such as from TLR4) and, in turn, phosphorylate and activate transcription factors and other enzymes that promote inflammation.

Linderalactone has been shown to suppress the phosphorylation of MAPKs in response to inflammatory stimuli.[6] By preventing the activation of these kinases, Linderalactone provides an additional layer of control over the inflammatory response, complementing its effects on the NF-κB pathway. This dual-action mechanism makes it a particularly effective anti-inflammatory compound.

Crosstalk with Other Pathways: PI3K/AKT and JAK/STAT

While NF-κB and MAPK are primary targets, evidence suggests Linderalactone's influence extends to other interconnected pathways. Research in pancreatic cancer models has demonstrated that Linderalactone can inhibit the PI3K/AKT signaling pathway, which is known to have crosstalk with inflammatory signaling.[4] Additionally, studies in lung cancer have indicated an inhibitory effect on the JAK/STAT pathway, a key cascade in cytokine signaling.[4] While these effects were observed in cancer models, the fundamental role of these pathways in inflammation suggests these mechanisms may contribute to Linderalactone's anti-inflammatory profile and warrant further investigation in immunological contexts.

Experimental Evidence and Preclinical Validation

The mechanistic claims for Linderalactone are supported by robust data from both in vitro and in vivo experimental systems.

In Vitro Efficacy in Macrophage Models

The murine macrophage cell line, RAW 264.7, is a cornerstone model for studying inflammation. When stimulated with LPS, these cells produce high levels of nitric oxide (NO), TNF-α, and IL-6. Treatment with Linderalactone consistently and dose-dependently inhibits the production of these key pro-inflammatory mediators.[2] This demonstrates the compound's direct cellular activity and its ability to suppress the macrophage inflammatory response.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Linderalactone

| Assay Target | Cell Line | Stimulant | Effect of Linderalactone | Reference |

|---|---|---|---|---|

| NO Production | RAW 264.7 | LPS | Significant dose-dependent inhibition | [2] |

| TNF-α Production | RAW 264.7 | LPS | Significant dose-dependent inhibition | [2] |

| IL-6 Production | RAW 264.7 | LPS | Significant dose-dependent inhibition | [2] |

| NF-κB Activation | RAW 264.7 | LPS | Inhibition of IκBα degradation | [2] |

| MAPK Activation | Cardiomyocytes | High Glucose | Suppression of MAPK phosphorylation |[6] |

In Vivo Anti-inflammatory Activity

The therapeutic potential of Linderalactone is further validated in animal models of inflammation.

-

Diabetic Nephropathy: In a mouse model of diabetes, oral administration of Linderalactone improved renal function, reduced fibrosis, and suppressed kidney inflammation. This was achieved by inhibiting the Dectin1/Syk/CARD9/NF-κB pathway and reducing macrophage and neutrophil infiltration into the renal tissue.[2]

-

Diabetic Cardiomyopathy: Linderalactone also showed protective effects in a mouse model of diabetic cardiomyopathy, where it inhibited myocardial hypertrophy, fibrosis, and inflammation by modulating the MAPK/ATF6 signaling pathway.[6]

-

Acute Inflammation Models: While much of the recent focus has been on metabolic inflammation, the established mechanisms of action strongly suggest efficacy in classical acute inflammation models. For instance, the carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory effects, where a reduction in paw swelling indicates efficacy.[7] Similarly, the LPS-induced acute lung injury model is used to assess severe inflammatory responses, and Linderalactone's known targets suggest it would be protective in this context.[8]

Key Experimental Protocols for Studying Linderalactone

To facilitate further research, this section provides detailed, self-validating protocols for key in vitro assays. It is crucial to preface these experiments with a cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed anti-inflammatory effects are not a result of cell death.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Linderalactone mitigates diabetic renal injury by inhibiting macrophage inflammation via the Dectin1/Syk/CARD9/IRF5/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltrexone Inhibits IL-6 and TNFα Production in Human Immune Cell Subsets following Stimulation with Ligands for Intracellular Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

Pharmacological Profiling of Linderalactone: A Technical Guide to Mechanisms, Protocols, and Translational Potential

Executive Summary

Linderalactone (LL) is a furanogermacrane sesquiterpene lactone isolated primarily from the roots of Lindera aggregata (Linderae Radix).[1] Historically utilized in Traditional Chinese Medicine (TCM) for analgesic and anti-inflammatory applications, modern pharmacological profiling has identified LL as a high-potency modulator of oncogenic and inflammatory signaling.

Key technical characteristics include:

-

Primary Mechanism: Dual inhibition of PI3K/AKT and JAK/STAT signaling axes.

-

Therapeutic Potency: Exhibits IC50 values in the low micromolar range (e.g., ~15 µM in A549 lung cancer cells) and demonstrates efficacy in in vivo xenograft models at 25–50 mg/kg without significant systemic toxicity.

-

Novel Targets: Recently identified as a direct inhibitor of the phosphatase SHP2 , offering therapeutic avenues for liver fibrosis and drug-resistant cancers.

This guide provides a rigorous technical analysis of Linderalactone, designed to support researchers in reproducing isolation protocols, validating mechanistic targets, and designing translational studies.

Chemical Identity & Isolation Protocol

Chemical Structure & Properties

-

IUPAC Name: (1R,4S,5R,8S,11Z)-4,5,8-trimethyl-11-methylidene-15-oxatricyclo[9.3.1.0^{1,5}]pentadeca-12(14)-en-13-one (Representative; stereochemistry varies by isomer source).

-

Class: Furanogermacrane sesquiterpene lactone.

-

Molecular Formula: C15H16O3.

-

Molecular Weight: 244.29 g/mol .

-

Solubility: Soluble in DMSO, Ethanol, and Methanol; poorly soluble in water.

Isolation via High-Speed Counter-Current Chromatography (HSCCC)

Standard silica gel chromatography often leads to irreversible adsorption or degradation of sesquiterpene lactones. The following HSCCC protocol ensures high purity (>99%) and recovery.

Reagents:

-

Light Petroleum (LP) (b.p. 60–90°C)

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Water (H2O)

Protocol:

-

Crude Extraction:

-

Extract 100 g of dried Lindera aggregata root powder with 500 mL Light Petroleum under reflux (3 cycles: 2h, 2h, 1h).

-

Combine extracts and evaporate under reduced pressure at 40°C to yield a yellow oily residue (~2.0 g).

-

-

Two-Phase Solvent System Preparation:

-

Mix LP : EtOAc : MeOH : H2O in a ratio of 5 : 5 : 6 : 4 (v/v) .

-

Equilibrate in a separatory funnel; separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

-

-

HSCCC Operation:

-

Apparatus: High-speed counter-current chromatograph (e.g., TBE-300A).

-

Fill: Pump the upper phase (Stationary) into the multilayer coil column.

-

Rotation: Set revolution speed to 800–1000 rpm .

-

Elution: Pump the lower phase (Mobile) at 2.0 mL/min .

-

Injection: Dissolve 200 mg of crude extract in 5 mL of the biphasic solvent (1:1 mixture) and inject.

-

Detection: Monitor UV absorbance at 254 nm .

-

-

Collection:

-

Linderalactone typically elutes between 120–150 minutes (verify with standard).

-

Evaporate solvents to obtain pure crystals.

-

Visualization of Isolation Workflow:

Figure 1: Optimized High-Speed Counter-Current Chromatography (HSCCC) workflow for Linderalactone isolation.

Mechanistic Profiling

Linderalactone functions as a multi-target modulator. Its efficacy stems from its ability to simultaneously disrupt survival signaling (PI3K/AKT) and stress/inflammatory responses (NF-κB, JAK/STAT).

Anti-Cancer Signaling

In neoplastic cells (e.g., A549 lung, BXPC-3 pancreatic), LL acts as a "molecular brake" on proliferation.

-

PI3K/AKT Suppression: LL reduces the phosphorylation of PI3K and AKT. This downregulation prevents the phosphorylation of downstream effectors like mTOR, leading to autophagy and apoptosis.

-

JAK/STAT Inhibition: LL suppresses the phosphorylation of STAT3 (likely via JAK2 inhibition). This reduces the transcription of survival genes such as Bcl-2 and Cyclin D1.

-

Cell Cycle Arrest: The convergence of these pathways results in G2/M phase arrest , characterized by the accumulation of Cyclin B1 and the downregulation of Cdc2/Cdc25c.

Anti-Inflammatory & Anti-Fibrotic Signaling

-

SHP2 Inhibition: LL directly binds to the PTP domain of SHP2, an oncogenic phosphatase that promotes fibrosis. By inhibiting SHP2, LL blocks the TGF-β/Smad signaling cascade, preventing hepatic stellate cell activation.

-

NF-κB Blockade: In macrophages (RAW264.7) and diabetic nephropathy models, LL inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Signaling Pathway Interaction Map:

Figure 2: Mechanistic map of Linderalactone. Red lines indicate inhibitory action by LL; black lines indicate endogenous signaling flow.

Experimental Protocols

In Vitro Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 values for specific cell lines (e.g., A549, BXPC-3).

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment:

-

Prepare LL stock (100 mM in DMSO).

-

Dilute to final concentrations: 0, 5, 10, 20, 40, 80, 100 µM in media.

-

Control: Vehicle control (DMSO < 0.1%).

-

Positive Control: Cisplatin or Gemcitabine (depending on cancer type).

-

-

Incubation: 24h, 48h, and 72h time points.

-

Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2h. Measure Absorbance (450 nm for CCK-8).

-

Validation: The 0 µM control must show >95% viability. Dose-response curve must exhibit an

.

Western Blotting for Target Validation

Objective: Confirm inhibition of PI3K/AKT or JAK/STAT.

-

Lysis: Lyse treated cells in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

-

Separation: Load 30 µg protein on 10-12% SDS-PAGE.

-

Antibodies:

-

Primary: p-AKT (Ser473), Total AKT, p-STAT3 (Tyr705), Total STAT3, GAPDH (Loading Control).

-

Dilution: 1:1000 in 5% BSA (Phospho-antibodies often fail in non-fat milk).

-

-

Quantification: Normalize Phospho-signal to Total-protein signal, then to GAPDH.

In Vivo Xenograft Model (Pancreatic)

Objective: Assess tumor growth inhibition.

-

Model: BALB/c nude mice (female, 4-6 weeks).

-

Induction: Subcutaneous injection of

BXPC-3 cells. -

Randomization: When tumors reach ~100 mm³.

-

Dosing Regimen:

-

Group 1: Vehicle (Saline/Tween-80).

-

Group 2: LL Low Dose (25 mg/kg, IP, q3d).

-

Group 3: LL High Dose (50 mg/kg, IP, q3d).

-

-

Monitoring: Measure tumor volume (

) and body weight every 3 days for 21 days. -

Endpoints: Tumor weight, IHC for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

Pharmacokinetics & ADME: Translational Context

While comprehensive clinical PK data is developing, animal studies provide a clear translational window.

| Parameter | Observation/Value | Context |

| Effective Dose | 25–50 mg/kg (IP) | Demonstrates bioactivity at moderate doses in murine models. |